4-Bromo-2-(hydroxymethyl)-5-methylphenol
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Overview
Description
4-Bromo-2-(hydroxymethyl)-5-methylphenol is a halogenated phenol derivative This compound is known for its unique structural properties, which include a bromine atom, a hydroxymethyl group, and a methyl group attached to a phenol ring
Preparation Methods
The synthesis of 4-Bromo-2-(hydroxymethyl)-5-methylphenol typically involves the bromination of 2-(hydroxymethyl)-5-methylphenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the para position relative to the hydroxyl group.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
4-Bromo-2-(hydroxymethyl)-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-Bromo-2-(hydroxymethyl)-5-methylphenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s structural features make it a useful probe in studying enzyme-substrate interactions and other biochemical processes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(hydroxymethyl)-5-methylphenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 4-Bromo-2-(hydroxymethyl)-5-methylphenol include:
4-Bromo-2-(hydroxymethyl)phenol: Lacks the methyl group, which may affect its reactivity and applications.
4-Bromo-2,6-bis(hydroxymethyl)phenol:
4-Bromo-2-methylphenol: Lacks the hydroxymethyl group, which may alter its biological activity and synthetic utility.
Properties
Molecular Formula |
C8H9BrO2 |
---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
4-bromo-2-(hydroxymethyl)-5-methylphenol |
InChI |
InChI=1S/C8H9BrO2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-3,10-11H,4H2,1H3 |
InChI Key |
UWLJIFJERMPVQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)CO)O |
Origin of Product |
United States |
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